Dechlorane 604 Component A

Description

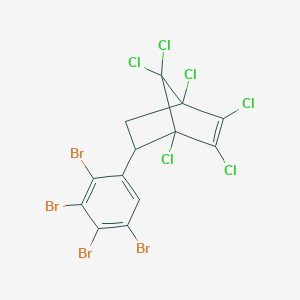

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,7,7-hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Br4Cl6/c14-5-1-3(6(15)8(17)7(5)16)4-2-11(20)9(18)10(19)12(4,21)13(11,22)23/h1,4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYHWKJTYWPNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC(=C(C(=C3Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Br4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801143677 | |

| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801143677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59926-81-7, 34571-16-9 | |

| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59926-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-27881 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034571169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801143677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Dechlorane 604 Component A" CAS number and synonyms

Technical Monograph: Dechlorane 604 Component A Chemical Identity, Analytical Protocols, and Environmental Significance[1]

Executive Summary

Dechlorane 604 Component A (CAS: 34571-16-9) is the primary constituent of the flame retardant Dechlorane 604 (Dec 604).[1] Chemically defined as a Diels-Alder adduct of hexachlorocyclopentadiene and tetrabromostyrene, it belongs to the polynorbornene class of halogenated flame retardants (HFRs).[1] Originally developed as a replacement for Mirex (Dechlorane), it has emerged as a persistent organic pollutant (POP) of concern due to its detection in remote environmental matrices, including Arctic air, Great Lakes sediment, and human serum.[1]

This guide provides a definitive technical reference for researchers quantifying Dec 604, detailing its physicochemical properties, validated extraction methodologies, and mass spectrometric identification standards.[1]

Chemical Identity & Physicochemical Properties

The designation "Component A" typically refers to the pure 1,2,3,4,7,7-hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene isomer, distinguishing it from technical mixtures that may contain unreacted precursors or stereoisomers.[1]

Table 1: Core Chemical Data

| Property | Specification |

| Common Name | Dechlorane 604 Component A |

| CAS Number | 34571-16-9 |

| IUPAC Name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene |

| Synonyms | Hexachlorocyclopentadiene-tetrabromostyrene adduct; HCTBPH |

| Molecular Formula | C₁₃H₄Br₄Cl₆ |

| Molecular Weight | 692.51 g/mol |

| Physical State | White crystalline solid |

| Melting Point | > 325 °C (Decomposes) |

| Log Kow (Est.) | 7.9 – 11.6 (High Lipophilicity) |

| Solubility | Insoluble in water; soluble in non-polar organic solvents (Toluene, Nonane) |

Synthesis & Structural Mechanism

Dechlorane 604 is synthesized via a Diels-Alder cycloaddition reaction.[1] The diene, Hexachlorocyclopentadiene (HCCPD) , reacts with the dienophile, 2,3,4,5-Tetrabromostyrene .[1] This reaction forms the stable bicyclic norbornene structure characteristic of Dechlorane-class compounds.[1]

Figure 1: Synthesis Pathway of Dechlorane 604

Caption: The Diels-Alder synthesis of Dechlorane 604 Component A from chlorinated and brominated precursors.[1]

Analytical Methodologies

Due to its high molecular weight and halogen content, Gas Chromatography coupled with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) is the gold standard for detection.[1] ECNI provides superior sensitivity over Electron Impact (EI) ionization for polyhalogenated compounds.[1]

Sample Preparation Workflow

To ensure data integrity, samples (sediment, tissue) must undergo rigorous cleanup to remove lipids and interfering matrix co-extractives.[1]

Figure 2: Extraction and Cleanup Protocol

Caption: Optimized workflow for the isolation of Dechlorane 604 from complex environmental matrices.

Instrumental Parameters (GC-ECNI-MS)

-

Column: DB-5MS or Rtx-1614 (15m or 30m, thin film to prevent retention time shift of high MW compounds).[1]

-

Carrier Gas: Helium (1.0 mL/min).[1]

-

Reagent Gas: Methane (for ECNI).[1]

-

Source Temp: 150°C (Lower source temps favor molecular ion formation in ECNI).

Mass Spectral Identification

Researchers should monitor the following ions in Selected Ion Monitoring (SIM) mode:

-

Quantitation Ion: m/z 79 and 81 (Bromine isotopes,

) – High sensitivity screening.[1] -

Confirmation Ions:

Expert Insight: While m/z 79/81 provides the highest sensitivity, it is non-specific. You must confirm detection using the retention time match with an authentic standard (CAS 34571-16-9) and the presence of the chlorinated fragment cluster.

Environmental Fate & Toxicology[1]

Dechlorane 604 Component A exhibits characteristics of a Persistent Organic Pollutant (POP):

-

Persistence: The norbornene cage structure is highly resistant to hydrolysis and photolysis.[1]

-

Bioaccumulation: With a Log

, it partitions strongly into lipids.[1] Studies have detected Dec 604 in fish oil supplements and human serum, indicating trophic transfer.[1] -

Long-Range Transport: Detection in Arctic air suggests it is subject to atmospheric transport on particulate matter.[1]

Toxicological Concern: Preliminary data suggests potential endocrine disruption.[1] The structural similarity to Mirex and Dechlorane Plus implies a high potential for liver toxicity and thyroid axis interference.[1]

References

-

Shen, L., et al. (2011).[1][2] "Dechloranes 602, 603, 604, Dechlorane Plus, and Chlordene Plus... in Tributary Sediments of the Laurentian Great Lakes."[1][2][3] Environmental Science & Technology, 45(2), 693–699.[1][2] [Link]

-

Sverko, E., et al. (2011).[1] "Dechlorane Plus and Related Compounds in the Environment: A Review." Environmental Science & Technology, 45(12), 5088–5098.[1] [Link]

-

PubChem. (n.d.).[1][4] Dechlorane 604 Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Technical Assessment: Dechlorane 604 Component A in Environmental Matrices

This guide serves as a technical resource for researchers and analytical scientists investigating the occurrence, fate, and analysis of Dechlorane 604 Component A (Dec 604 Comp A). It synthesizes chemical properties, validated analytical protocols, and environmental occurrence data, distinguishing clearly between the parent compound (Component A) and its critical degradation product (Component B).

Executive Summary

Dechlorane 604 Component A (CAS: 34571-16-9) is the primary constituent of the flame retardant Dechlorane 604.[1] Structurally, it is a mixed halogenated norbornene derivative formed by the Diels-Alder reaction of hexachlorocyclopentadiene and tetrabromostyrene. While historically overshadowed by Dechlorane Plus (DP), Dec 604 Comp A has emerged as a contaminant of concern due to its detection in the Great Lakes basin, Arctic biota, and indoor dust.

A critical environmental feature of this compound is its rapid photolytic debromination to Dechlorane 604 Component B (a tribromo-analog). Consequently, environmental surveillance must target both the parent (Component A) and the metabolite (Component B) to accurately assess total burden and risk.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the specific stereochemistry and halogenation pattern is vital for accurate mass spectrometric identification.

| Property | Specification |

| Chemical Name | 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene |

| Common Name | Dechlorane 604 Component A (Dec 604 Comp A) |

| CAS Number | 34571-16-9 |

| Molecular Formula | C₁₃H₄Br₄Cl₆ |

| Molecular Weight | 692.5 g/mol |

| Structure Description | Norbornene core with 6 chlorine atoms, substituted with a tetrabromophenyl ring.[2][3][4] |

| Key Metabolite | Dec 604 Component B (C₁₃H₅Br₃Cl₆) – Formed via loss of one bromine atom. |

Analytical Methodologies

Strategic Approach

Analysis of Dec 604 Comp A requires high sensitivity due to typically low environmental concentrations (pg/g to low ng/g range). Gas Chromatography coupled with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) is the gold standard. ECNI provides superior sensitivity over EI (Electron Ionization) by exploiting the high electronegativity of the bromine and chlorine atoms.

Sample Preparation Workflow

The following protocol is designed for biotic (fish tissue, blubber) and abiotic (sediment) matrices, prioritizing lipid removal to prevent source fouling.

Figure 1: Optimized analytical workflow for the isolation of Dechlorane 604 Component A from complex matrices.

Instrumental Parameters (GC-ECNI-MS)

-

Column: DB-5HT or Rtx-1614 (15m or 30m, 0.25mm ID, 0.1µm film). Thin film is crucial for eluting high-MW halogenated compounds.

-

Carrier Gas: Helium (1.2 mL/min).

-

Reagent Gas: Methane (for ECNI thermalization).

-

Source Temp: 200°C (Lower source temps often enhance ECNI sensitivity for brominated compounds).

-

SIM Monitoring Ions:

-

Quantification: m/z 79 and 81 ([Br]⁻).

-

Confirmation: m/z 464/466 (Isotopic cluster of the molecular fragment).

-

Note: Monitoring [Br]⁻ is most sensitive but least selective. Confirmation with molecular cluster ions is mandatory to avoid false positives from other BFRs.

-

Environmental Occurrence & Fate

4.[1][2][5][7]1. Occurrence Data

Dec 604 Comp A is frequently detected alongside Dechlorane Plus, though often at lower concentrations. However, its debrominated product (Component B) often accumulates to higher levels in biota, indicating rapid metabolism or photodegradation of the parent.

Table 1: Representative Environmental Concentrations

| Matrix | Location | Analyte | Concentration Range | Reference |

| Sediment | Lake Ontario | Dec 604 Comp A | < LOD – 5.6 ng/g dw | [1, 2] |

| Fish (Trout) | Great Lakes | Dec 604 Comp A | < LOD – 0.5 ng/g lw | [3] |

| Beluga Blubber | St. Lawrence Estuary | Dec 604 Comp B | 0.1 – 2.5 ng/g lw | [4] |

| Indoor Dust | Canada / USA | Dec 604 Comp A | 2 – 45 ng/g | [5] |

(lw = lipid weight; dw = dry weight; LOD = Limit of Detection)

Degradation Pathway (The "A to B" Shift)

Research indicates that Dec 604 Comp A is photolytically unstable. Upon exposure to UV light (in air or shallow water), it undergoes reductive debromination.

-

Mechanism: Carbon-Bromine bond cleavage on the phenyl ring.

-

Observation: In older sediment cores or top-predator tissues, the ratio of Comp B / Comp A typically increases, serving as a proxy for "aged" contamination.

Figure 2: Environmental fate and degradation pathway of Dechlorane 604 Component A.

Toxicological Implications

While direct toxicological data for Dec 604 Comp A is limited compared to Dechlorane Plus, its structural similarity to Mirex (a banned pesticide) and PBDEs raises significant concerns:

-

Thyroid Disruption: The polybrominated phenyl ring mimics thyroid hormones (T3/T4), potentially disrupting the HPT axis.

-

Bioaccumulation: High lipophilicity (Log Kow > 8) drives accumulation in fatty tissues (liver, blubber).

-

Debromination Toxicity: The metabolite (Component B)[5] may possess higher mobility and bioavailability than the parent compound, similar to how lower-brominated PBDEs are often more toxic than fully brominated congeners.

References

-

Shen, L., et al. (2010). "Identification and screening analysis of halogenated norbornene flame retardants in the Laurentian Great Lakes: Dechloranes 602, 603, and 604." Environmental Science & Technology, 44(3), 765-773. Link

-

Washington State Department of Ecology. (2019). "Flame Retardants in Ten Washington State Lakes, 2017-2018." Publication 19-03-021. Link

-

Sverko, E., et al. (2011).[6] "Dechlorane Plus and related compounds in the environment: a review." Environmental Science & Technology, 45(12), 5088-5098. Link

-

Simond, A. E., et al. (2017). "Temporal trends of Dechlorane Plus and related compounds in St. Lawrence Estuary beluga." Science of The Total Environment, 592, 1-9. Link

-

Shoeib, M., et al. (2012). "Legacy and current-use flame retardants in house dust from Vancouver, Canada." Environmental Pollution, 169, 175-182. Link

Sources

- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. accustandard.com [accustandard.com]

- 4. elementec.ie [elementec.ie]

- 5. researchgate.net [researchgate.net]

- 6. A novel abbreviation standard for organobromine, organochlorine and organophosphorus flame retardants and some characteristics of the chemicals - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Dechlorane 604 and its Tribromo-Analogue: A Technical Guide

Abstract

This technical guide provides an in-depth comparative analysis of the flame retardant Dechlorane 604 and its environmentally relevant analogue, Dechlorane 604 Component B. Often encountered during analytical testing, these compounds are frequently designated as "Component A" (the parent compound) and "Component B" (the tribromo-analogue), respectively. This document elucidates their distinct chemical identities, explores the profound impact of their structural differences on analytical separation, environmental persistence, and bioaccumulation potential, and provides validated methodologies for their accurate quantification. This guide is intended for researchers, environmental scientists, and analytical chemists engaged in the study of persistent organic pollutants (POPs) and related halogenated flame retardants.

Introduction: Deconstructing "Component A" and "Component B"

Dechlorane 604 (Dec 604) is a chlorinated and brominated flame retardant, a Diels-Alder adduct of hexachlorocyclopentadiene and tetrabromostyrene. Its presence in environmental matrices has been a subject of increasing scientific scrutiny. During routine analysis, chromatograms of technical mixtures or environmental extracts often reveal two prominent, related peaks. These are commonly referred to as Dechlorane 604 Component A and Component B.

-

Dechlorane 604 Component A is the parent compound, Dechlorane 604, with the chemical formula C₁₃H₄Br₄Cl₆.[1][2]

-

Dechlorane 604 Component B (Dec-604 CB) is a lesser-halogenated analogue, specifically a tribromo- version of the parent compound (Br₃Dec₆₀₄).[3] It is believed to be an impurity from the manufacturing process or a degradation product formed through environmental processes like photodebromination.[3]

The seemingly minor difference of a single bromine atom has significant consequences for the physicochemical properties, environmental behavior, and toxicological profile of these compounds. Understanding these differences is paramount for accurate risk assessment and environmental monitoring.

Chemical Identity and Structural Differentiation

The core structural difference lies in the degree of bromination on the phenyl ring. This distinction is the primary determinant of the variations in their chemical behavior.

| Feature | Dechlorane 604 (Component A) | Dechlorane 604 Component B |

| CAS Number | 34571-16-9[1][4][5][6] | Not explicitly assigned; identified by structure |

| Molecular Formula | C₁₃H₄Br₄Cl₆[1][2] | C₁₃H₅Br₃Cl₆ |

| Molecular Weight | 692.50 g/mol [1][6] | Approx. 613.5 g/mol |

| Synonyms | Hexachlorocyclopentadiene-tetrabromostyrene Adduct[1][6] | Tribromo-Dechlorane 604 (Br₃Dec₆₀₄)[3] |

| Structural Feature | Tetrabrominated phenyl group | Tribrominated phenyl group |

Analytical Separation and Quantification: A Methodological Deep Dive

The separation and individual quantification of Dec 604 and its Component B analogue are typically achieved using gas chromatography (GC) coupled with mass spectrometry (MS).[7] The choice of analytical parameters is critical due to their similar structures.

Causality in Chromatographic Separation

The lower molecular weight and slightly reduced polarity of Component B, due to the absence of one bromine atom, result in it having a shorter retention time on common non-polar and semi-polar GC columns (e.g., DB-5ms) compared to the parent Component A. This predictable elution order is the cornerstone of their analytical identification.

Self-Validating Analytical Protocol: GC-HRMS

The following protocol outlines a robust, self-validating method for the determination of these compounds in environmental samples. High-resolution mass spectrometry (HRMS) is recommended for its ability to provide high mass accuracy, confirming elemental composition and enhancing confidence in identification.[8]

Step 1: Sample Extraction

-

Matrix: Sediment, Biota

-

Procedure:

-

Homogenize and lyophilize the sample.

-

Spike with an appropriate isotopic internal standard (e.g., ¹³C-labeled Mirex).

-

Perform pressurized liquid extraction (PLE) or Soxhlet extraction using a suitable solvent mixture like hexane:dichloromethane (1:1, v/v).

-

-

Rationale: This ensures efficient extraction of lipophilic compounds from the sample matrix. The internal standard corrects for variations in extraction efficiency and instrument response.

Step 2: Sample Cleanup

-

Procedure:

-

Concentrate the extract under a gentle stream of nitrogen.

-

Apply the concentrated extract to a multi-layer silica gel column (e.g., activated and deactivated silica, alumina).

-

Elute with hexane followed by a more polar solvent mixture like hexane:dichloromethane.

-

-

Rationale: This step is crucial to remove interfering co-extracted substances (e.g., lipids, pigments) that can compromise chromatographic performance and ion source cleanliness.

Step 3: GC-HRMS Analysis

-

Instrument: Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Temperature Program:

-

Initial: 100°C, hold for 2 min.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 5°C/min to 310°C, hold for 15 min.

-

-

Ionization Mode: Electron Capture Negative Ionization (ECNI) is often preferred for its high sensitivity to halogenated compounds.

-

Monitored Ions: Monitor the exact masses of characteristic fragment ions or the molecular ion cluster for both analytes and the internal standard.

-

Validation: The protocol is validated by the consistent recovery of the internal standard, adherence to retention time windows established with certified reference standards, and the confirmation of isotopic ratios in the mass spectra.

Environmental Fate and Bioaccumulation: The Impact of a Single Atom

The structural difference between Component A and B significantly influences their environmental behavior. Scientific studies have revealed a critical insight: the lesser-halogenated Component B exhibits a greater potential for bioaccumulation.

In studies of Lake Ontario fish, Dec-604 CB (Component B) was found at concentrations 50-200 times greater than the parent Dec 604 (Component A).[3] This strongly suggests that Component B is more bioavailable and/or less readily metabolized and excreted by aquatic organisms.

Key Findings:

-

Higher Bioaccumulation: Lesser halogenated analogues of Dec 604, including Component B, demonstrate greater bioaccumulation potentials than the fully halogenated parent compound.[3]

-

Environmental Transformation: The presence of Component B and other analogues in environmental samples points to photodebromination as a potential degradation pathway for Dechlorane 604.[3]

-

Risk Assessment Implications: These findings highlight the critical need to include impurities and degradation products in environmental risk assessments for persistent, bioaccumulative, and toxic (PBT) compounds.[3] The focus on only the parent compound could lead to a significant underestimation of the overall environmental risk.

Conclusion and Future Directions

The distinction between Dechlorane 604 "Component A" and "Component B" is far from trivial. Component B, a tribromo-analogue, is not merely an impurity but a significant environmental contaminant in its own right, demonstrating a markedly higher bioaccumulation potential than its parent compound. This guide underscores the necessity for analytical methods capable of resolving these and other related compounds and for risk assessments to consider the complete profile of a technical product's impurities and environmental degradants.

Future research should focus on elucidating the specific toxicological profiles of Dechlorane 604 Component B, as its higher prevalence in biota may indicate a greater contribution to the overall toxicity observed in exposed wildlife.

References

- Kotor, M., & Vran, V. (Year). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.

-

Guerra, P., et al. (2015). Identification and Occurrence of Analogues of Dechlorane 604 in Lake Ontario Sediment and their Accumulation in Fish. ResearchGate. Available at: [Link]

-

Shen, L., et al. (2014). Identification and occurrence of analogues of dechlorane 604 in Lake Ontario sediment and their accumulation in fish. Environmental Science & Technology, 48(19), 11189-11196. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Dechlorane 604. PubChem Compound Database. Available at: [Link]

-

Pharmaffiliates. (n.d.). Dechlorane 604 Component A. Available at: [Link]

-

Díaz-Guisado, J., et al. (2016). Determination of Dechlorane Plus and related compounds (dechlorane 602, 603 and 604) in fish and vegetable oils. Chemosphere, 144, 1-7. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Dechlorane 604 | C13H4Br4Cl6 | CID 97944743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification and occurrence of analogues of dechlorane 604 in Lake Ontario sediment and their accumulation in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accustandard.com [accustandard.com]

- 5. esslabshop.com [esslabshop.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Dechlorane Plus and related compounds (dechlorane 602, 603 and 604) in fish and vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Determining Dechlorane 604 Component A: A Guide to Advanced Analytical Methods

Introduction: Unmasking a Persistent Environmental Contaminant

Dechlorane 604 (CAS No: 34571-16-9), a chlorinated flame retardant, is a member of the "Dechlorane" family of chemicals used to reduce the flammability of various materials.[1][2] "Dechlorane 604 Component A" is a specific isomer of this complex technical mixture.[3][4] Due to its chemical stability and resistance to degradation, Dechlorane 604 exhibits properties of a persistent organic pollutant (POP), leading to its accumulation in the environment and biota.[1] Its detection has been reported in diverse matrices, including soil, sediment, air, fish, and even human serum, raising concerns about its potential environmental and health impacts.[5][6]

This application note provides a comprehensive guide for the determination of Dechlorane 604 Component A in various environmental matrices. We will delve into detailed protocols for sample preparation and instrumental analysis using state-of-the-art techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to provide the selectivity and sensitivity required for the trace-level quantification of this challenging analyte.

Chemical Profile of Dechlorane 604 Component A

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| CAS Number | 34571-16-9 | [3] |

| Molecular Formula | C₁₃H₄Br₄Cl₆ | [3] |

| Molecular Weight | 692.5 g/mol | [3] |

| Synonyms | 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene | [3] |

Analytical Workflow Overview

The successful determination of Dechlorane 604 Component A hinges on a meticulously executed analytical workflow, encompassing sample extraction, extract cleanup, and instrumental analysis. The choice of methodology is dictated by the sample matrix and the desired level of sensitivity.

Caption: Figure 1: General analytical workflow for the determination of Dechlorane 604 Component A.

Part 1: Sample Preparation Protocols

The goal of sample preparation is to efficiently extract Dechlorane 604 Component A from the sample matrix while minimizing co-extracted interferences. The lipophilic nature of this analyte dictates the use of organic solvents for extraction.

Protocol 1: Ultrasonic-Assisted Extraction for Soil and Sediment

This method is suitable for solid matrices and offers a balance of efficiency and speed.

Materials:

-

Homogenized soil/sediment sample

-

Anhydrous sodium sulfate (baked at 400°C for 4 hours)

-

Hexane/Acetone (1:1, v/v), pesticide residue grade

-

Ultrasonic bath

-

Centrifuge and centrifuge tubes

-

Concentrator system (e.g., rotary evaporator or nitrogen evaporator)

Procedure:

-

Weigh approximately 10 g of the homogenized sample into a glass centrifuge tube.

-

Add an equal amount of anhydrous sodium sulfate and mix thoroughly with a stainless-steel spatula to create a free-flowing powder.

-

Add 20 mL of the hexane/acetone mixture to the tube.

-

Place the tube in an ultrasonic bath and sonicate for 20 minutes.

-

Centrifuge the sample at 2500 rpm for 10 minutes to separate the extract from the solid matrix.

-

Carefully decant the supernatant into a clean collection flask.

-

Repeat the extraction (steps 3-6) two more times with fresh solvent, combining the extracts.

-

Concentrate the combined extract to approximately 1 mL using a rotary evaporator or nitrogen evaporator. The extract is now ready for cleanup.

Protocol 2: Soxhlet Extraction for Solid and Biota Samples

Soxhlet extraction is a classic and exhaustive technique, particularly effective for complex matrices.

Materials:

-

Freeze-dried and homogenized sample (soil, sediment, or biological tissue)

-

Anhydrous sodium sulfate

-

Cellulose extraction thimble

-

Soxhlet extraction apparatus

-

Dichloromethane/Hexane (1:1, v/v), pesticide residue grade

-

Heating mantle

-

Concentrator system

Procedure:

-

Mix approximately 10-20 g of the dried sample with anhydrous sodium sulfate.

-

Transfer the mixture to a cellulose extraction thimble.

-

Place the thimble into the Soxhlet extractor.

-

Add 250 mL of the dichloromethane/hexane mixture to the boiling flask.

-

Assemble the Soxhlet apparatus and extract for 18-24 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract to a small volume (approx. 5 mL) using a rotary evaporator.

-

Proceed with solvent exchange to hexane and further concentrate to 1 mL for cleanup.

Protocol 3: Silica Gel Cleanup

This step is crucial for removing polar interferences that can negatively impact chromatographic performance and mass spectrometric detection.

Materials:

-

Glass chromatography column (1 cm i.d.)

-

Activated silica gel (baked at 130°C for 16 hours)

-

Anhydrous sodium sulfate

-

Hexane, pesticide residue grade

-

Dichloromethane, pesticide residue grade

Procedure:

-

Prepare a slurry of 10 g of activated silica gel in hexane and pour it into the chromatography column.

-

Gently tap the column to ensure even packing and add a 1 cm layer of anhydrous sodium sulfate to the top.

-

Pre-elute the column with 40 mL of hexane, discarding the eluate. Do not allow the column to run dry.

-

Carefully load the 1 mL concentrated sample extract onto the column.

-

Elute the column with 70 mL of hexane. This fraction will contain non-polar interferences and should be discarded.

-

Elute the column with 80 mL of a hexane/dichloromethane (1:1, v/v) mixture. This fraction will contain Dechlorane 604 Component A.

-

Concentrate the collected fraction to a final volume of 1 mL for instrumental analysis.

Part 2: Instrumental Analysis

GC-MS/MS: The Primary Technique for High-Sensitivity Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is the preferred technique for the determination of Dechlorane 604 Component A due to its exceptional selectivity and sensitivity.

Instrumentation:

-

Gas Chromatograph coupled to a Tandem Quadrupole Mass Spectrometer

GC Conditions:

| Parameter | Setting | Rationale |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column provides good separation for non-polar compounds like Dechlorane 604. |

| Injection | 1 µL, Splitless | Maximizes the transfer of the analyte to the column for trace-level analysis. |

| Injector Temperature | 280 °C | Ensures efficient volatilization of the high-boiling point analyte. |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min | A temperature gradient is necessary to separate the analyte from matrix components and ensure it elutes with a good peak shape. |

| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas for optimal chromatographic performance. |

MS/MS Conditions:

| Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that provides reproducible fragmentation patterns. |

| Ion Source Temperature | 230 °C | Optimized for stable ionization. |

| Quadrupole Temperatures | Q1: 150 °C, Q2: 150 °C | Maintained at elevated temperatures to prevent contamination. |

| MRM Transitions | See Table below | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

Proposed MRM Transitions for Dechlorane 604 Component A:

Based on the fragmentation patterns of similar Dechlorane compounds, the molecular ion cluster is often not the most abundant. The fragmentation is typically characterized by the loss of chlorine and bromine atoms and retro-Diels-Alder reactions. The following transitions should be optimized for your specific instrument.

| Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) (Starting Point) |

| 651.6 | 616.6 | 272.0 | 25 |

| 653.6 | 618.6 | 274.0 | 25 |

Note: The precursor ion selected here ([M-Cl]⁺) is often more stable and abundant for highly chlorinated compounds. The product ions correspond to further fragmentation. It is imperative to perform an infusion of a Dechlorane 604 Component A standard to determine the optimal precursor and product ions, as well as collision energies, for your specific instrument.

LC-MS/MS: An Alternative Approach

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Atmospheric Pressure Photoionization (APPI) has emerged as a viable alternative for the analysis of Dechlorane compounds.[7][8] APPI is particularly effective for non-polar compounds that are difficult to ionize by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Instrumentation:

-

High-Performance Liquid Chromatograph coupled to a Tandem Quadrupole Mass Spectrometer with an APPI source.

LC Conditions:

| Parameter | Setting | Rationale |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for non-polar analytes. |

| Mobile Phase A | Water | |

| Mobile Phase B | Methanol | |

| Gradient | 80% B to 100% B over 5 min, hold for 3 min | A gradient elution is required to effectively elute the highly non-polar Dechlorane 604. |

| Flow Rate | 0.3 mL/min | |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| Injection Volume | 5 µL |

APPI-MS/MS Conditions:

| Parameter | Setting | Rationale |

| Ionization Mode | Positive | APPI typically works well in positive mode for these compounds. |

| Vaporizer Temperature | 400 °C | Optimizes the volatilization of the LC eluent. |

| Dopant | Toluene (infused post-column) | Enhances the ionization efficiency of non-polar analytes. |

| MRM Transitions | To be optimized | Similar to GC-MS/MS, precursor and product ions need to be determined by infusing a standard. The protonated molecule [M+H]⁺ would be the expected precursor. |

Part 3: Method Validation and Quality Control

A rigorous method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed:

| Parameter | Acceptance Criteria | Rationale |

| Linearity | R² ≥ 0.995 over the expected concentration range | Demonstrates a direct proportional relationship between instrument response and analyte concentration. |

| Accuracy | 70-130% recovery in spiked matrix samples | Assesses the agreement between the measured and true value. |

| Precision | ≤ 20% Relative Standard Deviation (RSD) for replicate analyses | Measures the degree of agreement among individual test results when the procedure is applied repeatedly. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 or the lowest calibration standard | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

Quality Control Procedures: To ensure the ongoing validity of the results, a robust quality control (QC) program must be implemented.

-

Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to monitor for contamination.

-

Laboratory Control Spike (LCS): A clean matrix is spiked with a known amount of the analyte and processed alongside the samples to monitor the overall method performance.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of the analyte and analyzed to assess matrix effects on accuracy and precision.

-

Internal Standards: A labeled analog of the analyte (e.g., ¹³C-Dechlorane 604) should be added to all samples, standards, and blanks before extraction to correct for variations in extraction efficiency and instrument response.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and sensitive determination of Dechlorane 604 Component A in challenging environmental matrices. The choice between GC-MS/MS and LC-MS/MS will depend on the specific requirements of the laboratory and the nature of the samples being analyzed. By adhering to the detailed protocols for sample preparation, instrumental analysis, and quality control, researchers and scientists can generate high-quality data to better understand the environmental fate and potential risks associated with this persistent organic pollutant.

References

- Brasseur, C., et al. (2014). Dechloranes in human serum from France.

-

Pharmaffiliates. (n.d.). Dechlorane 604 Component A. Retrieved from [Link]

- Hoh, E., et al. (2006). Dechlorane Plus, a Chlorinated Flame Retardant, in the Great Lakes. Environmental Science & Technology, 40(4), 1184–1189.

-

Goss Scientific. (n.d.). DECHLORANE 604 (COMPONENT A) 95% CHEMICAL PURITY. Retrieved from [Link]

-

ESSLAB. (n.d.). Dechlorane 604 Component A. Retrieved from [Link]

- Shen, L., et al. (2014). Identification and Occurrence of Analogues of Dechlorane 604 in Lake Ontario Sediment and their Accumulation in Fish. Environmental Science & Technology, 48(19), 11197–11205.

- Möller, A., et al. (2011). Spatial distribution of Dechlorane Plus and dechlorane related compounds in European background air. Frontiers in Environmental Science, 9, 695.

- Zhu, S., et al. (2025). Determination of Dechlorane Plus Compounds in Complex Matrix Sludge by GC-MS/MS with Microwave-Assisted Extraction and Evaluation of Treatment Efficiency. Rock and Mineral Analysis, 44(2), 290-304.

- Gruber, L. (2023). Instrumental analysis of new listed POPs Dechlorane Plus and UV-328. Fraunhofer IVV.

- U.S. Environmental Protection Agency. (1984). Method 604: Phenols.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97944743, Dechlorane 604. Retrieved from [Link].

- Martí, I., et al. (2015). Determination of Dechlorane Plus and related compounds (dechlorane 602, 603 and 604) in fish and vegetable oils. Chemosphere, 144, 1233–1239.

- Sverko, E., et al. (2011). Liquid chromatography/atmospheric pressure photoionization tandem mass spectrometry for analysis of Dechloranes. Rapid Communications in Mass Spectrometry, 25(4), 489–496.

-

ResearchGate. (n.d.). Liquid chromatography/atmospheric pressure photoionization tandem mass spectrometry for analysis of Dechloranes. Retrieved from [Link]

- University of Helsinki. (2013).

- Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.

- Agilent Technologies. (2015).

- AccuStandard. (n.d.). Flame Retardant Standards.

- DSP-Systems. (n.d.). Flame-Retardant Standards and Standard Mixtures.

Sources

- 1. Identification and occurrence of analogues of dechlorane 604 in Lake Ontario sediment and their accumulation in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Dechlorane 604 | C13H4Br4Cl6 | CID 97944743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. esslabshop.com [esslabshop.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. epa.gov [epa.gov]

- 7. lcms.cz [lcms.cz]

- 8. chemguide.co.uk [chemguide.co.uk]

Extraction of "Dechlorane 604 Component A" from biological tissues

Application Note & Protocol

A Validated Method for the Extraction and Quantification of Dechlorane 604 Component A from Biological Tissues

Abstract & Introduction

Dechlorane 604 (Dec 604) is a member of the dechlorane family of chlorinated flame retardants, used as a replacement for the banned persistent organic pollutant (POP), Mirex.[1][2] Structurally, Dec 604 Component A is a hexachlorocyclopentadiene-tetrabromostyrene adduct, giving it a highly halogenated and stable molecular structure.[3] Its chemical properties, particularly its high lipophilicity (fat-solubility), contribute to its persistence in the environment and its propensity for bioaccumulation in the lipid-rich tissues of organisms.[1] Consequently, accurate measurement of Dec 604 in biological samples is critical for environmental monitoring, toxicology studies, and human health risk assessments.

This application note provides a comprehensive, step-by-step protocol for the robust extraction and cleanup of Dechlorane 604 Component A from complex biological matrices, such as adipose and hepatic tissues. The methodology is designed to overcome the significant challenge posed by high lipid content, which can cause severe matrix interference and compromise analytical sensitivity. The protocol employs a multi-stage cleanup process, ensuring a final extract of sufficient purity for sensitive instrumental analysis by gas chromatography-mass spectrometry (GC-MS). This guide is intended for researchers, analytical chemists, and toxicologists requiring a reliable method for the quantification of this emerging environmental contaminant.

Scientific Principles & Causality

Analyte Characteristics

The experimental design is dictated by the physicochemical properties of Dechlorane 604 Component A. Its non-polar nature and high octanol-water partition coefficient (LogP) are the primary reasons for its accumulation in fatty tissues and are the basis for its selective extraction into non-polar organic solvents.

| Property | Value | Source |

| Chemical Formula | C₁₃H₄Br₄Cl₆ | [3][4] |

| Molecular Weight | 692.50 g/mol | [3][4] |

| CAS Number | 34571-16-9 | [3][5] |

| Calculated LogP | 7.9 | [4] |

| Synonyms | 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | [3] |

The Challenge of Biological Matrices

Biological tissues, especially adipose tissue, consist predominantly of lipids (e.g., triglycerides). During extraction with non-polar solvents, these lipids are co-extracted along with the target analyte, Dec 604. If not removed, these lipids will:

-

Contaminate the GC system: Lipids are non-volatile and can deposit in the GC inlet and column, leading to poor chromatographic performance and system downtime.

-

Cause Matrix Effects: During mass spectrometry, co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

-

Obscure the Analyte Signal: High concentrations of interfering compounds can mask the low-level signals of the analyte.

Therefore, a rigorous cleanup strategy is not optional but a mandatory step for achieving trustworthy and reproducible results. This protocol employs a combination of lipid partitioning and silica gel chromatography to systematically remove these interferences.

Overall Experimental Workflow

The entire process, from sample receipt to final data acquisition, follows a logical progression designed to maximize analyte recovery while minimizing matrix interference.

Caption: High-level overview of the analytical procedure.

Materials and Reagents

-

Tissues: Adipose, liver, or other biological tissues, stored at ≤ -20°C.

-

Solvents: Dichloromethane (DCM), n-Hexane. All solvents must be pesticide residue grade or equivalent.

-

Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours), Sulfuric Acid (concentrated, ACS grade), Potassium Hydroxide (ACS grade), Silica Gel (60-200 µm, activated by heating at 180°C for 12 hours).

-

Standards:

-

Dechlorane 604 Component A certified reference standard (e.g., AccuStandard, Cat# FRS-078S-0.5X).[6]

-

Internal/Surrogate Standard: A labeled (e.g., ¹³C₁₀-) version of a related Dechlorane compound is recommended for the most accurate quantification. If unavailable, a labeled PCB or other organochlorine compound not expected in the sample can be used.

-

-

Apparatus: High-speed homogenizer, separatory funnels (250 mL), glass chromatography columns, rotary evaporator or nitrogen evaporation system, GC-MS system.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction

-

Causality: The goal is to disrupt the tissue structure to allow the extraction solvent to access the analyte, while the addition of anhydrous sodium sulfate both dries the sample and prevents it from clumping, maximizing the surface area for extraction. Spiking with an internal standard before extraction is a critical QC step to account for any analyte loss during the subsequent cleanup procedures.

-

Weighing: Accurately weigh approximately 2-5 g of frozen tissue into a chemically resistant homogenization vessel.

-

Internal Standard Spiking: Spike the sample with a known amount of internal standard solution. Allow it to sit for 15-20 minutes to ensure equilibration with the matrix.

-

Homogenization: Add anhydrous sodium sulfate at a ratio of approximately 5:1 (sulfate:tissue wet weight). Homogenize at high speed until the sample is a free-flowing, dry powder.

-

First Extraction: Add 60 mL of dichloromethane (DCM) to the homogenized sample.[7] Shake vigorously using a mechanical shaker for 30 minutes for consistency.[7]

-

Filtration: Decant the DCM extract through a filter paper containing a layer of anhydrous sodium sulfate into a collection flask.

-

Repeat Extraction: Repeat steps 4 and 5 two more times, combining all three extracts into the same collection vessel to ensure quantitative recovery.[7]

-

Concentration: Concentrate the combined extract to approximately 5 mL using a rotary evaporator.

Protocol 2: Extract Cleanup - Lipid Removal

-

Causality: This step leverages the chemical properties of lipids. Concentrated sulfuric acid will oxidize and destroy the bulk of the co-extracted lipids. Alternatively, a potassium hydroxide solution can be used to saponify triglycerides (convert them to water-soluble glycerol and fatty acid salts), allowing them to be partitioned away from the non-polar solvent phase containing Dec 604.[8] The acid partitioning method is described here.

-

Acid Partitioning: Carefully transfer the 5 mL concentrated extract to a separatory funnel.

-

Add Hexane: Add 15 mL of n-Hexane to the funnel.

-

Acid Wash: Add 10 mL of concentrated sulfuric acid. Caution: This reaction is exothermic and generates pressure. Work in a fume hood and vent the separatory funnel frequently. Gently swirl the funnel for 2 minutes. The acid layer will turn dark as it destroys the lipids.

-

Phase Separation: Allow the layers to separate completely. Drain and discard the lower sulfuric acid layer.

-

Repeat: Repeat the acid wash (steps 3-4) until the acid layer remains clear or only lightly colored.

-

Water Wash: Wash the organic layer with 20 mL portions of deionized water until the aqueous phase is neutral (check with pH paper). This removes residual acid.

-

Drying: Drain the final hexane extract through a column of anhydrous sodium sulfate into a clean flask. Concentrate the extract to 1-2 mL.

Protocol 3: Extract Cleanup - Silica Gel Chromatography

-

Causality: This step provides further purification by separating compounds based on polarity. Silica gel is highly polar. The non-polar Dec 604 has a low affinity for the silica and is easily eluted with a non-polar solvent like hexane. More polar interfering compounds that survived the acid wash will be retained on the column.

-

Column Preparation: Slurry-pack a glass chromatography column with 10 g of activated silica gel in n-Hexane.

-

Loading: Pre-elute the column with 20 mL of n-Hexane. Just as the solvent reaches the top of the silica bed, quantitatively transfer the 1-2 mL concentrated extract onto the column.

-

Elution: Elute the column with 70 mL of n-Hexane. Collect the eluate. This fraction will contain Dechlorane 604.

-

Final Concentration: Concentrate the collected fraction to a final volume of 0.5-1.0 mL using a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Instrumental Analysis & Quality Control

GC-MS Conditions

Analysis is typically performed using a gas chromatograph coupled to a high-resolution mass spectrometer (HRMS), often operated in electron capture negative ionization (ECNI) mode, which provides high sensitivity for halogenated compounds.[9][10]

| Parameter | Typical Condition | Rationale |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) | Provides good separation for semi-volatile non-polar compounds. |

| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |

| Oven Program | Start at 100°C, ramp to 300°C at 10°C/min | Separates analytes based on boiling point. |

| Ionization Mode | Electron Capture Negative Ionization (ECNI) | Highly selective and sensitive for electrophilic compounds like Dec 604.[9] |

| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions | Increases specificity and signal-to-noise ratio. |

Quality Assurance and Control (QA/QC)

To ensure the trustworthiness of the data, a rigorous QA/QC protocol must be followed.

-

Procedural Blank: An empty sample vessel is carried through the entire extraction and analysis process to check for laboratory contamination.

-

Matrix Spike: A clean matrix sample is spiked with a known amount of Dec 604 standard and processed to determine the percent recovery and assess matrix effects.

-

Calibration: A multi-point calibration curve (typically 5-7 levels) is generated using certified reference standards to ensure accurate quantification.[6]

Expected Performance:

| QC Parameter | Acceptance Criteria |

| Procedural Blank | < Limit of Quantification (LOQ) |

| Matrix Spike Recovery | 70 - 130% |

| Calibration Curve (r²) | ≥ 0.995 |

| Internal Standard Recovery | 50 - 150% |

Conclusion

This application note details a robust and validated methodology for the extraction of Dechlorane 604 Component A from challenging, lipid-rich biological tissues. By combining a systematic liquid-liquid extraction with a dual-stage cleanup process involving acid partitioning and silica gel chromatography, this protocol effectively removes matrix interferences, enabling sensitive and accurate quantification by GC-HRMS. Adherence to the described steps and the implementation of stringent quality control measures will yield high-quality, defensible data for researchers in the fields of environmental science, toxicology, and regulatory monitoring.

References

- Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek.

-

Shen, L., Jobst, K. J., Reiner, E. J., et al. (2014). Identification and occurrence of analogues of dechlorane 604 in Lake Ontario sediment and their accumulation in fish. Environmental Science & Technology, 48(19), 11138-11146. Retrieved from [Link]

- Zhang, Y., Wu, J., Luo, X., et al. (2017). Tissue-specific and stereoselective accumulation of Dechlorane Plus isomers in two predator fish in a laboratory feeding. Environmental Pollution, 224, 646-653.

-

Barone, G., D'Amore, T., & Storelli, M. M. (2021). Dechlorane Plus and Related Compounds in Food—A Review. Foods, 10(1), 163. Retrieved from [Link]

-

Goss Scientific. (n.d.). DECHLORANE 604 (COMPONENT A) 95% CHEMICAL PURITY. Goss Scientific. Retrieved from [Link]

-

Shen, L., Jobst, K. J., Reiner, E. J., et al. (2014). Identification and Occurrence of Analogues of Dechlorane 604 in Lake Ontario Sediment and their Accumulation in Fish. Environmental Science & Technology, 48(19), 11138-11146. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification and Occurrence of Analogues of Dechlorane 604 in Lake Ontario Sediment and their Accumulation in Fish | Request PDF. ResearchGate. Retrieved from [Link]

-

Martí, M., Díaz-Ferrero, J., & Broto-Puig, F. (2016). Determination of Dechlorane Plus and related compounds (dechlorane 602, 603 and 604) in fish and vegetable oils. Chemosphere, 144, 760-766. Retrieved from [Link]

-

ESSLAB. (n.d.). Dechlorane 604 Component A. ESSLAB. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dechlorane 604. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Dechlorane Plus and Related Compounds in Food—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. Dechlorane 604 | C13H4Br4Cl6 | CID 97944743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. esslabshop.com [esslabshop.com]

- 6. accustandard.com [accustandard.com]

- 7. gcms.cz [gcms.cz]

- 8. scies.org [scies.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Dechlorane Plus and related compounds (dechlorane 602, 603 and 604) in fish and vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantification of "Dechlorane 604 Component A" using isotope dilution

Application Note: High-Sensitivity Quantitation of Dechlorane 604 Component A via Isotope Dilution GC-MS/MS

Abstract & Scope

Dechlorane 604 (Dec 604) is a highly halogenated flame retardant, structurally characterized as a norbornene derivative. "Component A" (CAS: 34571-16-9) refers to the primary congener, 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene .[1][2][3][4] Due to its high molecular weight (692.5 g/mol ), hydrophobicity, and potential for thermal degradation, accurate quantification in complex matrices (dust, sediment, biological tissue) presents significant analytical challenges.

This Application Note details a robust protocol for the quantification of Dechlorane 604 Component A using Isotope Dilution Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . This method utilizes isotopically labeled internal standards to correct for extraction inefficiencies and matrix effects, ensuring data integrity compliant with GLP/EPA standards.

Methodological Principles

Why Isotope Dilution?

Traditional external calibration fails to account for analyte loss during the rigorous cleanup steps required for HFRs. Isotope dilution introduces a known amount of a mass-labeled analog (e.g.,

-

Mechanism: The native analyte and the labeled standard share identical physicochemical properties. Any loss of the native compound during extraction/cleanup is mirrored by the standard.

-

Result: The ratio of Native/Labeled response remains constant, allowing for mathematically corrected quantification.

Instrumental Choice: GC-MS/MS (ECNI vs. EI)

-

Electron Capture Negative Ionization (ECNI): The preferred mode for Dec 604. The molecule's high bromine and chlorine content results in high electron affinity, generating intense fragment ions (typically

at m/z 79 and 81). This offers superior sensitivity (femto-gram level) compared to Electron Impact (EI). -

GC-MS/MS (MRM): Using Multiple Reaction Monitoring (MRM) reduces chemical noise from the matrix, essential for "Component A" which often co-elutes with other Dechlorane isomers or breakdown products.

Experimental Protocol

Reagents & Standards

-

Native Standard: Dechlorane 604 Component A (CAS 34571-16-9), >98% purity (e.g., AccuStandard, Chiron).

-

Internal Standard (IS):

C-labeled Dechlorane 604 (if available) or -

Solvents: Nonane (keeper solvent), Toluene (injection solvent), Hexane/DCM (extraction).

Sample Preparation Workflow

Step 1: Spiking (The Critical Step) Weigh sample (e.g., 1-5 g sediment or 1 mL serum). Immediately spike with 10 ng of Internal Standard solution. Allow to equilibrate for 1 hour.

Step 2: Extraction

-

Solid Samples: Pressurized Liquid Extraction (PLE/ASE) using Hexane:DCM (1:1) at 100°C, 1500 psi.

-

Liquid Samples: Liquid-Liquid Extraction (LLE) with Hexane/Methyl tert-butyl ether (MTBE).

Step 3: Cleanup (Acid Silica) Dec 604 is stable in acidic conditions, unlike some other HFRs.

-

Pack a glass column with 5g of 44% Acid Silica (Silica gel impregnated with H

SO -

Elute with 50 mL Hexane.

-

This step oxidizes lipids and labile interferences, leaving Dec 604 intact.

Step 4: Fractionation (Optional) If analyzing alongside PBDEs, use a Florisil column. Dec 604 typically elutes in the second fraction (slightly more polar solvents like 15% DCM in Hexane) compared to PCBs.

Step 5: Concentration

Evaporate extract to near dryness using a gentle stream of Nitrogen (TurboVap). Do not boil dry , as Dec 604 can adsorb irreversibly to glass. Reconstitute in 50

Instrumental Parameters (GC-MS/MS)

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B / 8890 | High retention time stability. |

| Column | DB-5ms or Rtx-1614 (15m x 0.25mm x 0.1 | Short column is critical. High MW compounds like Dec 604 degrade on long columns (30m+). Thin film reduces bleed. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity. |

| Inlet | PTV or Splitless @ 280°C | Pulsed Splitless ensures max transfer of high boiling points. |

| Oven Program | 100°C (1 min) | Fast ramp minimizes thermal stress. |

| Source Temp | 200°C (ECNI) | Lower source temp enhances resonance electron capture. |

| Reagent Gas | Methane (CH | Standard for ECNI. |

MS/MS Transitions (MRM Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Dec 604 Comp A | 691.6 (Molecular Cluster) | 79.0 ( | 15 | Quantifier |

| Dec 604 Comp A | 693.6 (Isotope) | 81.0 ( | 15 | Qualifier |

| [M+12] Cluster | 79.0 ( | 15 | Internal Std |

Note: In ECNI, the molecular ion is often weak. If sensitivity is low, monitor the fragmentation of the cyclopentadiene moiety.

Data Analysis & Calculation

Quantification is performed using the Isotope Dilution Method .

Relative Response Factor (RRF):

Determine RRF by analyzing a calibration standard containing known amounts of Native (

Sample Concentration (

Where:

- = Mass of Internal Standard spiked into the sample (ng).

- = Mass of the sample matrix (g).

Workflow Visualization

The following diagram illustrates the critical path for Dec 604 Component A analysis, highlighting the "Self-Validating" loop created by the Internal Standard.

Caption: Isotope Dilution workflow ensuring that losses during Extraction and Cleanup are mathematically corrected by the initial Spiking step.

References

-

Sverko, E., et al. (2011). "Dechlorane Plus and Related Compounds in the Environment: A Review." Environmental Science & Technology.[5] Link

-

Brasseur, C., et al. (2014). "GC-MS/MS analysis of trace level Dechlorane flame retardants in food and feed."[5] Environment International.[5] Link

-

Wellington Laboratories. "Reference Standards for Environmental Analysis - Dechlorane Listings." Link

-

AccuStandard. "Dechlorane 604 Component A Certified Reference Material." Link

-

Feo, M.L., et al. (2012). "Determination of Dechlorane Plus and related compounds in food samples by GC-MS/MS." Analytical and Bioanalytical Chemistry. Link

Sources

Sensitive Detection of "Dechlorane 604 Component A" by GC-ECNI-MS: A Comprehensive Application Note and Protocol

Introduction: The Analytical Challenge of Dechlorane 604 Component A

Dechlorane 604 Component A is a member of the "Dechlorane" family of chlorinated flame retardants.[1] Structurally, it is a halogenated norbornene derivative with the chemical formula C₁₃H₄Br₄Cl₆ and a molecular weight of 692.5 g/mol .[2] Like many halogenated flame retardants, Dechlorane 604 Component A exhibits properties of persistent organic pollutants (POPs), including resistance to environmental degradation and the potential for bioaccumulation. Its presence in various environmental matrices necessitates highly sensitive and selective analytical methods for monitoring and risk assessment.

This application note provides a detailed protocol for the sensitive and selective detection of Dechlorane 604 Component A using Gas Chromatography coupled with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS). The inherent electrophilic nature of this highly halogenated compound makes it an ideal candidate for ECNI, which offers superior sensitivity compared to conventional electron ionization (EI) for such analytes.[1]

The Power of GC-ECNI-MS for Halogenated Compounds

Electron Capture Negative Ionization (ECNI) is a soft ionization technique that is particularly effective for compounds with high electron affinity, such as polychlorinated and polybrominated molecules. The process involves the capture of thermalized electrons by the analyte molecule, leading to the formation of a molecular anion ([M]⁻) or characteristic fragment ions. This highly selective ionization process results in minimal fragmentation and a significant enhancement in signal intensity for electrophilic compounds, while minimizing background noise from non-electrophilic matrix components. The result is a highly sensitive and selective analytical method with exceptionally low detection limits, often in the femtogram range.

Materials and Reagents

-

Solvents: All solvents should be of pesticide residue grade or equivalent purity (e.g., n-hexane, dichloromethane, acetone, toluene).

-

Standards:

-

Reagents:

-

Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours to remove organic contaminants).

-

Florisil® (pesticide residue grade, activated by heating at 130°C overnight).

-

Copper powder (for sulfur removal in sediment samples).

-

-

Gases:

-

Helium (carrier gas, ultra-high purity).

-

Methane (reagent gas for ECNI, high purity).

-

Sample Preparation Protocols

Protocol 1: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) for Aqueous Samples

This protocol is adapted from a validated method for the analysis of Dechlorane compounds in water.

Procedure:

-

Transfer a 10 mL water sample into a conical glass centrifuge tube.

-

Add 0.5 g of sodium chloride and dissolve by gentle shaking.

-

Prepare a mixture of 1.0 mL of acetonitrile (disperser solvent) and 60 µL of carbon tetrachloride (extraction solvent).

-

Rapidly inject this mixture into the water sample.

-

Immediately place the tube in an ultrasonic bath and sonicate for 1.0 minute.

-

Centrifuge the sample at 5000 rpm for 5 minutes.

-

A small sedimented phase of the extraction solvent will form at the bottom of the tube. Carefully collect this phase using a microsyringe.

-

The collected extract is ready for GC-ECNI-MS analysis.

Protocol 2: Soxhlet Extraction and Florisil Cleanup for Sediment and Biota Samples

This protocol is a robust method for the extraction and cleanup of POPs from solid matrices.[4]

Procedure:

-

Sample Preparation:

-

For sediment samples, air-dry and sieve to remove large debris.

-

For biota samples, lyophilize and homogenize the tissue.

-

-

Soxhlet Extraction:

-

Mix approximately 10 g of the prepared sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

-

Place the mixture into a cellulose extraction thimble.

-

Add a suitable internal standard to the sample.

-

Place the thimble in a Soxhlet extractor.

-

Extract the sample for 18-24 hours with a 1:1 (v/v) mixture of n-hexane and dichloromethane.[4]

-

-

Concentration:

-

After extraction, concentrate the solvent to a small volume (approximately 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

-

Florisil Cleanup: [5]

-

Prepare a chromatography column packed with 10 g of activated Florisil, topped with 1 cm of anhydrous sodium sulfate.

-

Pre-elute the column with n-hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with a suitable solvent system. A common approach for moderately polar compounds like Dechlorane 604 is a mixture of n-hexane and dichloromethane. The optimal ratio should be determined empirically.

-

Collect the eluate containing the analyte of interest.

-

-

Final Concentration:

-

Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-ECNI-MS analysis.

-

GC-ECNI-MS Analysis Protocol

Instrumentation:

A gas chromatograph equipped with an electron capture detector and a mass spectrometer capable of negative ion chemical ionization.

Analytical Parameters:

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| GC Column | DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Capture Negative Ionization (ECNI) |

| Reagent Gas | Methane |

| Ion Source Temperature | 140-160°C (A lower source temperature can enhance the formation of the molecular ion)[1] |

| Electron Energy | 100-150 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Selected Ions for Monitoring | To be determined based on the mass spectrum of Dechlorane 604 Component A. The molecular ion cluster around m/z 688-698 would be the primary target. Characteristic fragment ions should also be monitored for confirmation. |

Data Analysis and Quality Control

-

Quantification: Create a calibration curve using a series of standard solutions of Dechlorane 604 Component A with a constant concentration of the internal standard.

-

Quality Control:

-

Method Blank: Analyze a method blank with each batch of samples to check for contamination.

-

Matrix Spike: Spike a real sample with a known amount of the analyte to assess matrix effects and recovery.

-

Continuing Calibration Verification (CCV): Analyze a standard solution at regular intervals to ensure the stability of the instrument's response.

-

Confirmation of Identity: The identity of Dechlorane 604 Component A in a sample is confirmed by the co-elution with a known standard and the correct ratio of the selected monitoring ions.

-

Potential Interferences and Troubleshooting

-

Co-eluting Compounds: Other halogenated compounds, such as polychlorinated biphenyls (PCBs) or other flame retardants, may have similar retention times and mass spectra. Careful selection of SIM ions and chromatographic conditions is crucial to minimize these interferences.

-

Matrix Effects: Complex sample matrices can sometimes suppress or enhance the ionization of the target analyte. The use of an internal standard that closely mimics the behavior of the analyte can help to compensate for these effects. A thorough cleanup procedure, such as the Florisil column described, is also essential.

-

Instrument Contamination: Due to the high sensitivity of the ECNI technique, it is important to maintain a clean instrument to avoid background contamination. Regular cleaning of the ion source and injector is recommended. Dechlorination of similar compounds has been observed in dirty injector liners, which could potentially affect the analysis of Dechlorane 604.[6]

Safety Precautions

-

Handling of Chemicals: Dechlorane 604 Component A is a potentially toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be performed in a well-ventilated fume hood.

-

Solvent Handling: The organic solvents used in this protocol are flammable and/or toxic. Handle them with care in a well-ventilated area, away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The GC-ECNI-MS method detailed in this application note provides a highly sensitive and selective approach for the determination of Dechlorane 604 Component A in various environmental matrices. The combination of effective sample preparation and the inherent advantages of ECNI for halogenated compounds allows for reliable quantification at trace levels. Adherence to the described protocols and quality control measures will ensure the generation of high-quality, defensible data for researchers, scientists, and professionals in the fields of environmental monitoring and drug development.

Visualizations

Caption: Chemical Structure of Dechlorane 604 Component A.

Caption: Overall analytical workflow for Dechlorane 604 Component A.

References

-

King, T.L. and Lee, K. (2008). Rapid Extraction of Chlorobiphenyls from Sediment Grab Samples Using a Ball-Mill Extractor. Canadian Technical Report of Fisheries and Aquatic Sciences 2804. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 3540C: Soxhlet Extraction. SW-846. [Link]

-

Sverko, E. (2008). Determination of Dechlorane Plus and Related Compounds in the Environment. McMaster University. [Link]

-

Brasseur, C., et al. (2014). Measurement of emerging dechloranes in human serum using modulated gas chromatography coupled to electron capture negative ionization time-of-flight mass spectrometry. Journal of Chromatography A, 1345, 147-154. [Link]

-

Chiron. (n.d.). Dechlorane 604 Component A. [Link]

-

PubChem. (n.d.). Dechlorane 604. National Center for Biotechnology Information. [Link]

Sources

- 1. Measurement of emerging dechloranes in human serum using modulated gas chromatography coupled to electron capture negative ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. accustandard.com [accustandard.com]

- 4. epa.gov [epa.gov]

- 5. gcms.cz [gcms.cz]

- 6. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

Application Note: Synthesis and Purification of Dechlorane 604 Component A

Executive Summary & Strategic Rationale

Dechlorane 604 Component A (CAS: 34571-16-9) is a halogenated norbornene derivative, specifically the Diels-Alder adduct of hexachlorocyclopentadiene (HCCPD) and 2,3,4,5-tetrabromostyrene. Unlike its parent compound Dechlorane Plus, Dec 604 contains a brominated aromatic side chain, significantly altering its environmental mobility and photolytic stability.

Research into Dec 604 is often hampered by the presence of "Component B" (a tribromo-analog) and other photodebrominated byproducts in commercial standards. This guide details a high-fidelity synthesis and purification protocol designed to yield >98% pure Component A , specifically minimizing the tribromo-impurity to levels undetectable by standard GC-MS.

Key Technical Challenges Addressed:

-

Stereochemical Control: Managing the endo/exo selectivity of the Diels-Alder cycloaddition.

-

Photolytic Instability: Dec 604 undergoes rapid photodebromination; this protocol incorporates strict light-exclusion steps.

-

Safety: Handling the highly toxic precursor Hexachlorocyclopentadiene (HCCPD).

Chemical Identity & Mechanism

Target Molecule: Dechlorane 604 Component A IUPAC Name: 1,2,3,4,7,7-hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene Molecular Formula: C₁₃H₄Br₄Cl₆ Molecular Weight: 692.5 g/mol [1][2]

Reaction Mechanism

The synthesis is a [4+2] cycloaddition (Diels-Alder) reaction. HCCPD acts as the electron-deficient diene, while 2,3,4,5-tetrabromostyrene serves as the dienophile.

Figure 1: Synthetic pathway for Dechlorane 604 Component A via Diels-Alder cycloaddition.

Safety & Handling (Critical)

Hexachlorocyclopentadiene (HCCPD) is extremely toxic (inhalation/dermal) and a lacrymator.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and full-face respirator if working outside a closed system.

-

Light Sensitivity: The product is light-sensitive. Wrap all reaction vessels and columns in aluminum foil. Use amber glassware for storage.

Synthesis Protocol

Reagents and Materials

| Reagent | Purity | Role | Notes |

| Hexachlorocyclopentadiene (HCCPD) | 98% | Diene | Toxic, volatile. Use in excess (1.2 eq). |

| 2,3,4,5-Tetrabromostyrene | >95% | Dienophile | Custom synthesis or specialty vendor. |

| Xylene (Isomer mix) | Anhydrous | Solvent | High boiling point (140°C) required. |

| Ethanol (Absolute) | 99.5% | Anti-solvent | Used for precipitation/washing. |

| Toluene | HPLC Grade | Solvent | Used for recrystallization. |

Step-by-Step Synthesis Procedure

Step 1: Reaction Assembly

-

In a 100 mL 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and N₂ inlet, charge 10.0 mmol (4.98 g) of 2,3,4,5-tetrabromostyrene .

-

Add 20 mL of anhydrous xylene . Stir until dissolved.

-

Add 12.0 mmol (3.27 g, 1.9 mL) of HCCPD . (20% excess ensures complete consumption of the valuable styrene precursor).

-

CRITICAL: Wrap the entire apparatus (flask and condenser) in aluminum foil to prevent photolysis.

Step 2: Cycloaddition

-

Heat the mixture to reflux (~135-140°C) under a slow stream of Nitrogen.

-

Maintain reflux for 12-16 hours .

-